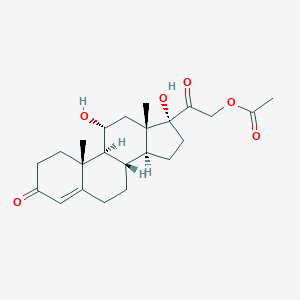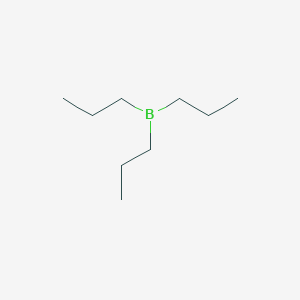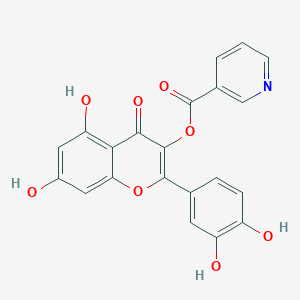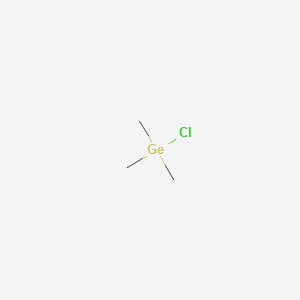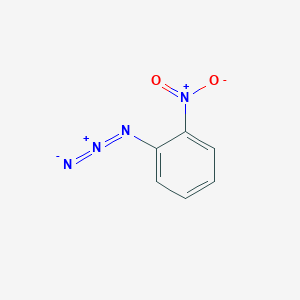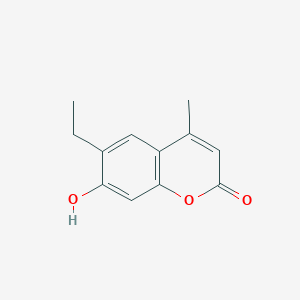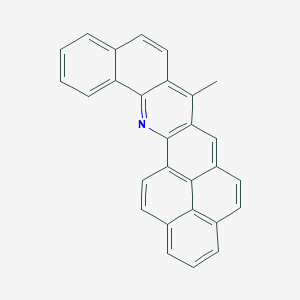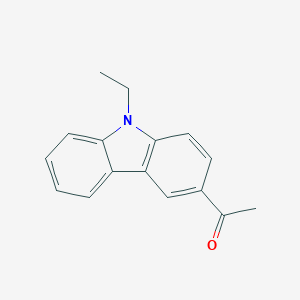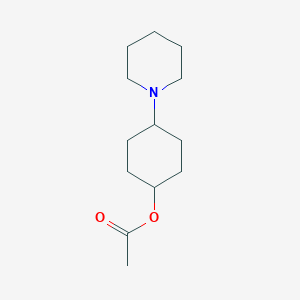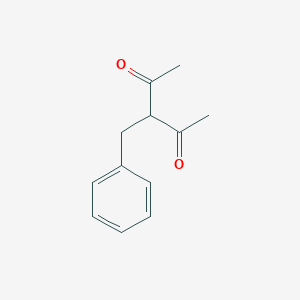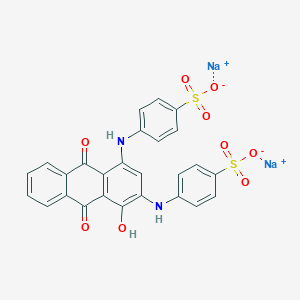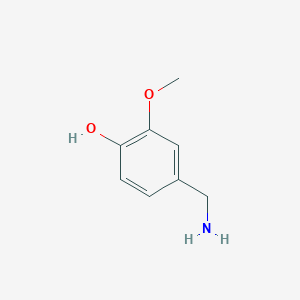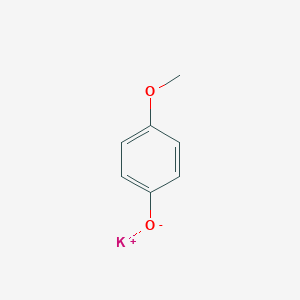
Potassium p-methoxyphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium p-methoxyphenolate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a white crystalline solid that is soluble in water and other polar solvents. It is also known as PMCP and has the chemical formula C7H6KO3. In
Mecanismo De Acción
The mechanism of action of PMCP is not fully understood, but it is believed to involve the coordination of the potassium ion with the oxygen atom of the methoxy group. This coordination leads to the formation of a stable complex that can act as a catalyst or a reagent in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
PMCP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It is important to note that PMCP should not be used for medical purposes, as its effects on human health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has high solubility in water and other polar solvents, and is stable under a wide range of conditions. However, PMCP also has some limitations. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the starting materials or the solvent used in the reaction.
Direcciones Futuras
There are several future directions for the study of PMCP. One area of interest is the development of new synthetic methods for PMCP and its derivatives. Another area of research is the exploration of PMCP's potential applications in catalysis, material science, and other fields. Finally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of PMCP.
Conclusion
In conclusion, potassium p-methoxyphenolate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PMCP and its derivatives.
Métodos De Síntesis
The synthesis of PMCP involves the reaction of p-methoxyphenol with potassium hydroxide. This reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The chemical equation for this reaction is as follows:
C7H8O2 + KOH → C7H6KO3 + H2O
Aplicaciones Científicas De Investigación
PMCP has been used in various scientific research applications, including catalysis, organic synthesis, and material science. It has been shown to be an effective catalyst for the synthesis of various organic compounds, such as benzimidazoles and quinolines. PMCP has also been used as a reagent in the preparation of metal-organic frameworks (MOFs) and other porous materials.
Propiedades
Número CAS |
1122-93-6 |
|---|---|
Nombre del producto |
Potassium p-methoxyphenolate |
Fórmula molecular |
C7H7KO2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
potassium;4-methoxyphenolate |
InChI |
InChI=1S/C7H8O2.K/c1-9-7-4-2-6(8)3-5-7;/h2-5,8H,1H3;/q;+1/p-1 |
Clave InChI |
NOCQQZLSUGMTIS-UHFFFAOYSA-M |
SMILES isomérico |
COC1=CC=C(C=C1)[O-].[K+] |
SMILES |
COC1=CC=C(C=C1)[O-].[K+] |
SMILES canónico |
COC1=CC=C(C=C1)[O-].[K+] |
Otros números CAS |
1122-93-6 |
Números CAS relacionados |
150-76-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



